molecular formula C14H14O2 B1624353 2,4'-Dimethoxybiphenyl CAS No. 49602-47-3

2,4'-Dimethoxybiphenyl

Cat. No. B1624353
CAS RN: 49602-47-3
M. Wt: 214.26 g/mol
InChI Key: GBCCSSNDQZEQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds like “2,2’-Dimethoxybiphenyl” has been reported. For instance, one study describes the electrochemical reduction of 4,4’-bis (dibromomethyl)-2,2’-dimethoxybiphenyl to obtain a polymer .

Scientific Research Applications

  • Crystal Structure Analysis:

    • Sharma et al. (2015) studied a compound similar to 2,4'-Dimethoxybiphenyl, focusing on its crystal structure through X-ray analysis, highlighting its potential in materials science and crystallography research (Sharma et al., 2015).
    • Xiao-ling (2009) synthesized and analyzed the crystal structure of a novel 2,4'-Dimethoxy-6,2'-Dinitro-1,1'-Biphenyl, providing insights into its geometric parameters, which could be crucial for applications in materials science and chemistry (Xiao-ling, 2009).
  • Synthesis and Structural Studies:

    • Patel et al. (2022) reported the synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones and analyzed their crystal structure, providing important information for chemical synthesis and drug design (Patel et al., 2022).
    • A study by Diwu et al. (1997) developed new fluorescent solvatochromic dyes using compounds including dimethoxybiphenyls, suggesting applications in the development of fluorescent molecular probes for biological studies (Diwu et al., 1997).
  • Polymer Synthesis:

    • Shi et al. (2016) explored the C-H polyaddition of dimethoxyarenes, including 4,4'-dimethoxybiphenyl, with unconjugated dienes using rare earth catalysts. This study presents significant implications for the development of novel polymer materials (Shi et al., 2016).
  • Environmental and Ecotoxicological Studies:

    • The research by Chen et al. (2004) used 4-aminobiphenyl, a compound related to 2,4'-Dimethoxybiphenyl, in a test battery for ecotoxicological evaluation, highlighting the potential environmental impact of such compounds (Chen et al., 2004).
  • Catalytic Processes:

    • Barder et al. (2005) discussed the use of 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine in Suzuki-Miyaura coupling reactions, demonstrating its role in enhancing the efficiency of such catalytic processes (Barder et al., 2005).
  • Spectrochemical Studies:

    • Forbes and Sullivan (1968) investigated the electron spin resonance spectrum of 4,4'-dimethoxybiphenyl, contributing to the field of spectrochemical analysis and understanding of radical species (Forbes & Sullivan, 1968).

Safety And Hazards

The safety data sheet for “2,2’-Dimethoxybiphenyl” suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

While specific future directions for “2,4’-Dimethoxybiphenyl” are not available, there is ongoing research into similar compounds. For instance, a study discusses the use of 2,2’-dimethoxy-4,4’-biphenyldicarboxylic acid in the synthesis of novel metal–organic frameworks .

properties

IUPAC Name

1-methoxy-2-(4-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-12-9-7-11(8-10-12)13-5-3-4-6-14(13)16-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCCSSNDQZEQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466894
Record name 2,4'-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4'-Dimethoxybiphenyl

CAS RN

49602-47-3
Record name 2,4'-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 120° C., p-iodoanisole is reacted with 2-methoxyphenylboronic acid in the presence of palladium tetraphenyl phosphate, potassium carbonate and the phase transfer catalyst, tetrabutyl ammonium bromide to yield 2,4′-dimethoxybiphenyl (66%), which is then brominated at 0° C. in ethylene dichloride to produce 5,5′-dibromo-2,4′-dimethoxybiphenyl in 80% yield. n-butyl bromide is reacted with the dibromo intermediate in the presence of magnesium and cuprous iodide at −10° C. to produce in 50% yield 3′,5-dibutyl-2,4′-dimethoxy-1,1′-biphenyl. Demethylation with boron tribromide gives 3′,5-dibutyl-2,4′-dihydroxy-1,1′-biphenyl (17% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetraphenyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4'-Dimethoxybiphenyl
Reactant of Route 2
Reactant of Route 2
2,4'-Dimethoxybiphenyl
Reactant of Route 3
Reactant of Route 3
2,4'-Dimethoxybiphenyl
Reactant of Route 4
Reactant of Route 4
2,4'-Dimethoxybiphenyl
Reactant of Route 5
Reactant of Route 5
2,4'-Dimethoxybiphenyl
Reactant of Route 6
Reactant of Route 6
2,4'-Dimethoxybiphenyl

Citations

For This Compound
88
Citations
H Beitollahi, H Khabazzadeh, H Karimi-Maleh… - Chinese Chemical …, 2012 - Elsevier
A new electrochemical sensor for determination of isoproterenol (IP) is described. The sensor is based on carbon paste electrode (CPE) modified with 5-amino-2′,4′-…
Number of citations: 23 www.sciencedirect.com
JW ApSimon, NG Creasey, W Marlow… - Journal of the …, 1965 - pubs.rsc.org
R2= Me) by way of the stages (VI; R1= Et, R2= COMe),(VI; R1= R2= Et), and (VII; R1= Et, R2= H) using standard reactions. The orientation of (VII; R1= Et, R2= Me) was defined by its …
Number of citations: 4 pubs.rsc.org
M Nakamura, K Sawasaki, Y Okamoto… - Journal of the Chemical …, 1994 - pubs.rsc.org
UV irradiation of bis(4-methoxyphenyl) methylphosphonate 1a in methanol gave 4,4′-dimethoxybiphenyl 2a as the main product through an intramolecular excimer. With 4-…
Number of citations: 5 pubs.rsc.org
T MIGITA - Journal of Synthetic Organic Chemistry, Japan, 1961 - jstage.jst.go.jp
The determination, by means of isotope dilution analysis, of the molar ratio of 2, 4′-dimethoxybiphenyl-14C, 3, 4′-dimethoxybiphenyl-14 C, 4, 4′-dimethoxybiphenyl-14 C and p-…
Number of citations: 0 www.jstage.jst.go.jp
DR Armstrong, C Cameron, DC Nonhebel… - Journal of the Chemical …, 1983 - pubs.rsc.org
Oxidations of both 3,5-dimethylphenol and phenol with di-t-butyl peroxide at 140 C gave as the major product the ortho-ortho-C–C coupled dimer, while oxidations with di-t-butyl …
Number of citations: 48 pubs.rsc.org
T Komiya, S Kawakishi, H Aoki… - … and Biological Chemistry, 1970 - academic.oup.com
In relation to the bactericidal action of γ-irradiated halogenophenol solution, radiolysis of p-bromophenol in the aqueous system under anaerobic condition was investigated. Several …
Number of citations: 9 academic.oup.com
JW Hooper, W Marlow, WB Whalley… - Journal of the …, 1971 - pubs.rsc.org
The linear structure for the ergot pigment, ergochrysin A, has been confirmed; isoergochrysin A has the corresponding angular structure. The synthesis of various relevant biphenyls, …
Number of citations: 23 pubs.rsc.org
M Yano, K Kitagawa, M Tatsumi, K Sato, T Takui - Polyhedron, 2007 - Elsevier
A tetraaryl-m-phenylenediamine dication diradical in the triplet ground state was chemically generated and decomposed in preparative scale. The obtained mixture was separated and …
Number of citations: 1 www.sciencedirect.com
ROC Norman, CB Thomas, JS Willson - Journal of the Chemical …, 1971 - pubs.rsc.org
The oxidation of benzene, chlorobenzene, toluene, and anisole by lead tetra-acetate in trifluoroacetic acid or, in some cases, trichloroacetic acid has been studied. The products include …
Number of citations: 16 pubs.rsc.org
EA Voudrias, RA Larson, VL Snoeyink… - Environmental …, 1986 - ehp.niehs.nih.gov
Granular activated carbon (GAC), in the presence of dilute aqueous hypochlorite solutions typical of those used in water treatment, was converted to a reagent capable of carrying out …
Number of citations: 6 ehp.niehs.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.